molecular formula C15H21NO3 B11853088 Benzyl ((Trans-4-hydroxycyclohexyl)methyl)carbamate CAS No. 1233010-37-1

Benzyl ((Trans-4-hydroxycyclohexyl)methyl)carbamate

Cat. No.: B11853088
CAS No.: 1233010-37-1
M. Wt: 263.33 g/mol
InChI Key: UXTIUZGKIXZFEN-UHFFFAOYSA-N
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Description

Benzyl ((Trans-4-hydroxycyclohexyl)methyl)carbamate is a chemical compound with the molecular formula C14H19NO3. It is known for its applications in various fields of scientific research and industry. The compound is characterized by a benzyl group attached to a carbamate moiety, which is further linked to a trans-4-hydroxycyclohexylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((Trans-4-hydroxycyclohexyl)methyl)carbamate typically involves the reaction of trans-4-aminocyclohexanol with N-(benzyloxycarbonyloxy)succinimide in methanol under nitrogen atmosphere. The reaction mixture is slowly warmed to room temperature and then poured into an aqueous hydrochloric acid solution .

Industrial Production Methods

the general approach involves the use of carbamoylation reactions, which are efficient and can be scaled up for industrial purposes .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((Trans-4-hydroxycyclohexyl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl ((Trans-4-hydroxycyclohexyl)methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl ((Trans-4-hydroxycyclohexyl)methyl)carbamate is not well-documented in the available literature. it is known that carbamates generally exert their effects by interacting with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl ((Trans-4-hydroxycyclohexyl)methyl)carbamate is unique due to its specific structural configuration, which includes a trans-4-hydroxycyclohexylmethyl group. This structural feature may impart distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

1233010-37-1

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

benzyl N-[(4-hydroxycyclohexyl)methyl]carbamate

InChI

InChI=1S/C15H21NO3/c17-14-8-6-12(7-9-14)10-16-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14,17H,6-11H2,(H,16,18)

InChI Key

UXTIUZGKIXZFEN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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